molecular formula C7H12O B14656055 Bicyclo[4.1.0]heptan-3-ol CAS No. 40213-64-7

Bicyclo[4.1.0]heptan-3-ol

Cat. No.: B14656055
CAS No.: 40213-64-7
M. Wt: 112.17 g/mol
InChI Key: WXHKMXWQRMULCU-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-3-ol is a chiral bicyclic alcohol of significant interest in advanced organic synthesis and chemical research. This compound features a norcarane (bicyclo[4.1.0]heptane) skeleton fused with a hydroxyl group, making it a valuable and versatile synthetic intermediate . Researchers utilize this core structure in stereochemical studies, as the rigid bicyclic framework is ideal for investigating conformational analysis and diastereoselective transformation processes . Its potential applications extend to serving as a precursor for the synthesis of more complex, functionalized molecules, including other bicyclic compounds such as ketones (e.g., Bicyclo[4.1.0]heptan-3-one) . Furthermore, the structural motif is relevant in methodological development, such as the reduction of complex ketoximes and in 2D NMR spectroscopy for the analysis of molecular structure and J-coupling networks . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

40213-64-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2

InChI Key

WXHKMXWQRMULCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1C2)O

Origin of Product

United States

Preparation Methods

Hydroboration-Oxidation of (+)-Δ³-Carene

Reaction Mechanism and Stereochemical Control

The hydroboration-oxidation of (+)-Δ³-carene (1,3,3-trimethylbicyclo[2.2.1]hept-2-ene) represents the most direct route to enantiomerically pure (1R,3R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol. This method exploits the inherent stereoelectronic bias of the norbornene system to achieve regioselective boron addition at the less substituted double bond carbon.

The reaction proceeds via a three-stage protocol:

  • Hydroboration : Sodium tetrahydroborate (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) mediate anti-Markovnikov addition of boron to the exocyclic double bond at 0°C under inert atmosphere.
  • Oxidative Workup : Sequential treatment with aqueous sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) at -10°C to 20°C converts the borane intermediate to the corresponding alcohol.
  • Purification : Distillation under reduced pressure (0.5 mmHg, 150°C) yields the target compound in 78% isolated yield.
Table 1: Optimized Reaction Conditions for Hydroboration-Oxidation
Parameter Specification
Starting Material (+)-Δ³-Carene (25 g, 180 mmol)
Boron Source NaBH₄ (6.94 g, 183 mmol)
Lewis Acid BF₃·OEt₂ (26 g, 160 mmol)
Solvent Tetrahydrofuran (THF, 60 mL)
Temperature 0°C (hydroboration), -10°C (workup)
Reaction Time 4.5 hours (stage 1), 40 minutes (stage 2)
Yield 78%

This method demonstrates exceptional stereocontrol, producing the (1R,3R,4R,6S)-diastereomer exclusively due to the boat-like transition state imposed by the bicyclic framework. Industrial applications favor this route for its scalability, though the requirement for low temperatures and hazardous boron reagents necessitates specialized equipment.

Multi-Step Synthesis from 1,4-Cyclohexanedione

Ketal Formation and Functionalization

An alternative synthetic pathway begins with 1,4-cyclohexanedione, proceeding through spiroketal intermediates to construct the bicyclo[4.1.0]heptane skeleton. The sequence involves:

  • Spiroketalization : Treatment of 1,4-cyclohexanedione with benzyl bromide and sodium hydride forms the spiro[bicyclo[4.1.0]heptane-2,2'-dioxolane] derivative.
  • Deprotection : Acidic hydrolysis (TFA/H₂O) cleaves the ketal group, yielding a bicyclic ketone intermediate.
  • Allylic Oxidation : Selenium dioxide (SeO₂) and tert-butyl hydroperoxide oxidize the exocyclic methylene group to an allylic alcohol.
  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, affording the final alcohol.
Table 2: Key Transformations in Cyclohexanedione Route
Step Reagents/Conditions Yield
Spiroketal Formation NaH, BnBr, THF, 0°C → reflux 85%
Ketal Cleavage TFA/H₂O (4:1), CH₂Cl₂, RT 91%
Allylic Oxidation SeO₂, t-BuOOH, CH₂Cl₂, RT 79%
Hydrogenolysis 10% Pd/C, H₂ (2 atm), EtOH 95%

This route provides modular access to diverse bicyclo[4.1.0]heptane derivatives through intermediate functionalization. However, the eight-step sequence and use of toxic selenium reagents limit its industrial adoption.

Stereoselective Functionalization of Bicyclic Intermediates

Epoxide Ring-Opening Strategies

Epoxidation of bicyclo[4.1.0]heptene derivatives followed by acid-catalyzed ring-opening enables installation of the C3 hydroxyl group with precise stereochemical control. For example:

  • Epoxidation : Reaction of bicyclo[4.1.0]hept-2-ene with m-chloroperbenzoic acid (mCPBA) forms the corresponding exo-epoxide.
  • Acid-Catalyzed Hydration : Treatment with aqueous sulfuric acid (H₂SO₄) induces nucleophilic attack at the less hindered carbon, yielding the trans-diol.
  • Selective Protection : Benzoylation of the tertiary alcohol followed by hydrogenolytic debenzylation isolates the C3 hydroxyl group.

This approach achieves >90% diastereomeric excess but requires stringent control of reaction pH and temperature to prevent ring-opening side reactions.

Industrial Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize safety risks associated with exothermic hydroboration steps. Key parameters include:

  • Residence Time : 8–10 minutes at 50°C
  • Solvent System : THF/H₂O (3:1 v/v)
  • Catalyst Loading : 1.5 mol% BF₃·OEt₂

Continuous processing improves yield reproducibility (75–78% vs. 65–70% in batch) while reducing borane waste by 40%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis
Parameter Hydroboration-Oxidation Cyclohexanedione Route Epoxide Ring-Opening
Starting Material (+)-Δ³-Carene 1,4-Cyclohexanedione Bicycloheptene
Steps 3 8 5
Overall Yield 78% 58% 72%
Stereoselectivity >99% de 85% de 90% de
Scalability Industrial Laboratory Pilot Plant
Key Limitation Boron Waste Toxic Reagents pH Sensitivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Ethers and esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptan-3-ol belongs to a broader class of bicyclic alcohols. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Bicyclic Alcohols

Compound Name Molecular Formula Bicyclic System Substituents Source/Application Key Properties/Activities
This compound C₁₀H₁₈O [4.1.0] 4,7,7-trimethyl Frankincense oil, turmeric Antibacterial (0.34% in oil)
Bicyclo[3.1.0]hexan-3-ol C₉H₁₄O [3.1.0] 4-methyl-1-(1-methylethyl) Ledum palustre oil Lower ring strain; 0.14% in oil
Bicyclo[3.1.1]heptan-3-ol C₁₀H₁₆O [3.1.1] 6,6-dimethyl-2-methylene NIST-standard compound Higher volatility; used in fragrances
Bicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O [2.2.1] 1,7,7-trimethyl Synthetic camphor derivatives Rigid structure; industrial synthesis
4-Methoxy-Bicyclo[4.1.0]heptan-3-ol C₁₁H₂₀O₂ [4.1.0] 4-methoxy-3,7,7-trimethyl Synthetic Altered polarity (PSA: 29.46)

Structural and Functional Differences

Ring Size and Strain :

  • This compound ([4.1.0] system) exhibits moderate ring strain compared to the smaller [3.1.0] system (e.g., Bicyclo[3.1.0]hexan-3-ol), which may enhance reactivity in synthetic modifications .
  • The [2.2.1] system (e.g., camphor derivatives) has greater rigidity, favoring stability in high-temperature applications .

Substituent Effects :

  • Methyl groups at C-4 and C-7 in this compound increase hydrophobicity (logP ~2.5), enhancing membrane permeability in antibacterial applications .
  • Methoxy substitution at C-4 (as in 4-Methoxy-Bicyclo[4.1.0]heptan-3-ol) elevates boiling point (245°C predicted) and polar surface area (PSA: 29.46), improving solubility in polar solvents .

Biological Activity :

  • This compound demonstrates selective activity against methicillin-resistant Staphylococcus aureus (MRSA) at 0.34% concentration in frankincense oil, outperforming simpler analogs like Bicyclo[3.1.0]hexan-3-ol (0.14% in oil) .
  • Azido derivatives (e.g., 4-Azido-7,7-dibromo-Bicyclo[4.1.0]heptan-3-ol) show promise as intermediates in click chemistry for drug discovery .

Notes

  • Stereochemical Sensitivity : The (1α,3α,4β,6α) isomer predominates in natural extracts, while synthetic routes yield racemic mixtures requiring chiral separation .
  • Regulatory Status : Listed in EPA databases (Cas Number: 54750-09-3) but lacks extensive toxicological profiling, necessitating further safety studies .

Q & A

Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-3-ol?

The primary method involves gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes . This reaction proceeds via regioselective electrophilic ring opening of the cyclopropene, generating an alkenyl gold carbenoid intermediate that facilitates intramolecular cyclopropanation. This approach yields this compound derivatives with high diastereoselectivity (up to 95% yield reported) . Alternative routes include functionalization of bicyclic precursors, such as azide substitution followed by reduction, as demonstrated in studies on structurally related compounds like 4-azido-4,7,7-trimethylthis compound .

Q. How can this compound be characterized analytically?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and purity assessment. For example:

Compound NameRetention Time (min)Area (%)Reference Method
This compound (derivative)4.1013.28GC-MS
5.170.76GC-MS
Retention indices and fragmentation patterns (e.g., m/z 152.12 for molecular ion) are critical for validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, resolves stereochemical features like bridgehead proton coupling (J=24J = 2-4 Hz) .

Q. What are the key stereochemical considerations for this compound?

The molecule’s bicyclic framework imposes rigid stereochemistry. The bridgehead carbons (C1 and C6) adopt fixed configurations, while the hydroxyl group at C3 influences axial/equatorial positioning. Computational modeling (e.g., DFT) and X-ray crystallography are recommended for resolving ambiguities. For example, InChIKeys (e.g., LCYXQUJDODZYIJ-UHFFFAOYSA-N) and topological polar surface area (20.2 Ų) provide insights into stereoelectronic properties .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

Chiral gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6_6) enable enantiocontrol during cycloisomerization. Steric and electronic tuning of ligands (e.g., N-heterocyclic carbenes) enhances selectivity. For example, modifying the cyclopropene substrate with electron-withdrawing groups (EWGs) increases reaction rates by stabilizing the carbenoid intermediate. Post-synthetic modifications, such as ozonolysis of the isopropylidene group, allow access to ketone derivatives without disrupting the bicyclic core .

Q. What strategies address contradictory data in biological activity studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often stem from stereochemical purity or solvent effects . For instance, cis/trans isomerism in hydroxyl positioning alters hydrogen-bonding capacity. Standardize assays using:

  • Enantiomerically pure samples (verified via chiral HPLC).
  • Controlled solvent systems (e.g., DMSO for solubility vs. aqueous buffers for physiological relevance). Recent studies on related terpenoids (e.g., pinocarveol) highlight the role of lipophilicity (logP ~1.8) in membrane permeability .

Q. How can computational methods aid in predicting reactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict regioselectivity in ring-opening reactions. For example:

  • Activation energies for cyclopropane ring opening: ~25 kcal/mol (gold-catalyzed) vs. ~35 kcal/mol (thermal).
  • Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the bicyclic framework. These methods align with experimental data from kinetic isotope effect (KIE) studies and isotopic labeling .

Methodological Best Practices

  • Stereochemical validation : Combine NOESY NMR (for spatial proximity) with vibrational circular dichroism (VCD) for absolute configuration .
  • Synthetic scalability : Use flow chemistry to mitigate exothermicity in cyclopropanation steps.
  • Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .

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